
5-(苄氧基)-1H-吲哚-3-羧酸
描述
5-(benzyloxy)-1H-indole-3-carboxylic acid, also known as 5-BOC-indole-3-carboxylic acid, is a synthetic organic compound belonging to the indole family. It is a white crystalline solid, soluble in most organic solvents, and is used in the synthesis of organic compounds. 5-BOC-indole-3-carboxylic acid has a wide range of applications in the pharmaceutical and chemical industries, and has been studied extensively for its biochemical and physiological effects.
科学研究应用
合成和化学性质
- 羟基吲哚-3-羧酸的合成,包括衍生物如5-(苄氧基)-1H-吲哚-3-羧酸,涉及将苄氧基吲哚转化为它们的羧酸形式,通过乙酰氯酸酯作用和格氏试剂。这种合成过程对研究植物和动物中吲哚化合物的代谢具有重要意义(Marchelli, Hutzinger, & Heacock, 1969)。
药物开发
- 正在研究5-(苄氧基)-1H-吲哚-3-羧酸衍生物作为人类5-脂氧合酶的抑制剂的潜力,这是治疗炎症和过敏性疾病的靶点。对这些化合物的结构优化已经导致发现具有显著抗炎疗效潜力的有效抑制剂(Karg et al., 2009)。
抗癌研究
- 已合成5-(苄氧基)-1H-吲哚-3-羧酸衍生物,并评估其对各种人类癌细胞系的细胞毒性。这一类化合物中的某些化合物显示出显著的细胞毒性,表明它们具有作为抗癌药物的潜力(Kumar et al., 2010)。
抗炎和抗增殖活性
- 从吲哚-3-羧酸如5-(苄氧基)-1H-吲哚-3-羧酸衍生的5-(烷基(1H-吲哚-3-基))-2-(取代基)-1,3,4-噁二唑的研究显示出在抗炎和抗增殖活性方面的有希望的结果。这突显了它们在开发治疗炎症和癌症的新疗法中的潜力(Rapolu et al., 2013)。
生物应用
- 进一步研究5-(苄氧基)-1H-吲哚-3-羧酸衍生物显示出它们在各种生物应用中的潜力,包括作为白三烯合成的抑制剂。这项研究对于开发治疗哮喘和其他炎症性疾病的新疗法至关重要(Hutchinson et al., 2009)。
作用机制
The benzyloxy group in “5-(benzyloxy)-1H-indole-3-carboxylic acid” could potentially increase the lipophilicity of the compound, which might enhance its ability to cross cell membranes. The carboxylic acid group could participate in hydrogen bonding, potentially influencing the compound’s interaction with its targets .
生化分析
Biochemical Properties
5-(benzyloxy)-1H-indole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including those involved in oxidative and reductive processes. For instance, it can act as a substrate for enzymes that catalyze benzylic oxidations and reductions . Additionally, 5-(benzyloxy)-1H-indole-3-carboxylic acid has been observed to interact with proteins involved in cellular signaling pathways, potentially influencing their activity and function.
Cellular Effects
The effects of 5-(benzyloxy)-1H-indole-3-carboxylic acid on cellular processes are diverse and multifaceted. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of enzymes involved in oxidative stress responses and inflammatory pathways . Furthermore, 5-(benzyloxy)-1H-indole-3-carboxylic acid has been shown to affect the expression of genes related to cell proliferation and apoptosis, thereby impacting cell growth and survival.
Molecular Mechanism
At the molecular level, 5-(benzyloxy)-1H-indole-3-carboxylic acid exerts its effects through various binding interactions with biomolecules. This compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it has been reported to inhibit the activity of certain enzymes involved in oxidative processes, thereby reducing the production of reactive oxygen species . Additionally, 5-(benzyloxy)-1H-indole-3-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-(benzyloxy)-1H-indole-3-carboxylic acid in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, particularly in the presence of light and oxygen . Long-term exposure to 5-(benzyloxy)-1H-indole-3-carboxylic acid has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress responses.
Dosage Effects in Animal Models
The effects of 5-(benzyloxy)-1H-indole-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects on cellular function, including enhanced antioxidant activity and reduced inflammation . At higher doses, 5-(benzyloxy)-1H-indole-3-carboxylic acid can induce toxic effects, such as oxidative damage and disruption of cellular homeostasis . These findings highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
5-(benzyloxy)-1H-indole-3-carboxylic acid is involved in several metabolic pathways, including those related to the biosynthesis and degradation of aromatic compounds. This compound can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the benzyloxy group . Additionally, 5-(benzyloxy)-1H-indole-3-carboxylic acid can influence metabolic flux by modulating the activity of key enzymes involved in energy production and redox balance.
Transport and Distribution
The transport and distribution of 5-(benzyloxy)-1H-indole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, such as the L-type amino acid transporter LAT1 (SLC7A5) . Once inside the cell, 5-(benzyloxy)-1H-indole-3-carboxylic acid can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 5-(benzyloxy)-1H-indole-3-carboxylic acid is an important determinant of its biochemical activity. This compound has been found to localize in various cellular compartments, including the cytoplasm and mitochondria . The targeting of 5-(benzyloxy)-1H-indole-3-carboxylic acid to specific organelles is facilitated by post-translational modifications and targeting signals, which direct its distribution within the cell.
属性
IUPAC Name |
5-phenylmethoxy-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(19)14-9-17-15-7-6-12(8-13(14)15)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZRHKUJAMWIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653006 | |
| Record name | 5-(Benzyloxy)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24370-73-8 | |
| Record name | 5-(Benzyloxy)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



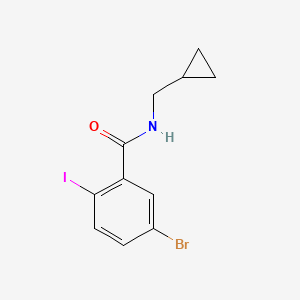
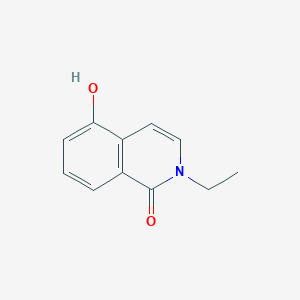
![1-tert-butyl-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438880.png)
![1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438882.png)
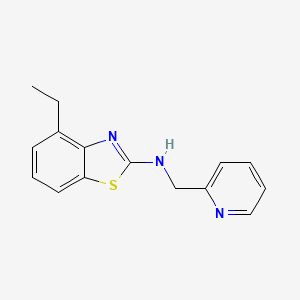

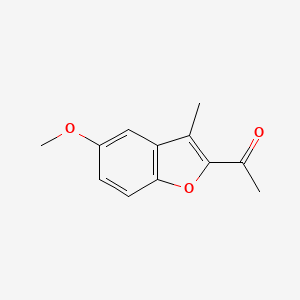
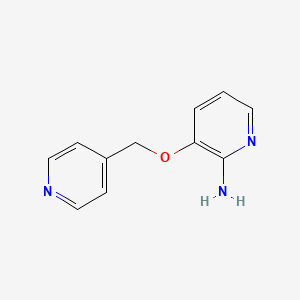
![8-(4-Fluorophenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B1438888.png)
![5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1438891.png)


![N-[(2-methylphenyl)methyl]oxan-4-amine](/img/structure/B1438896.png)
